3-(difluoromethoxy)-2-fluorobenzoic acid

Übersicht

Beschreibung

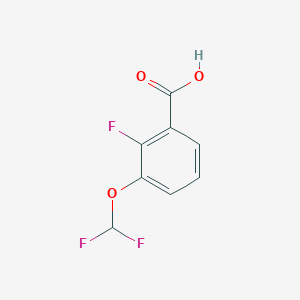

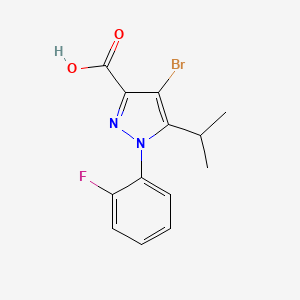

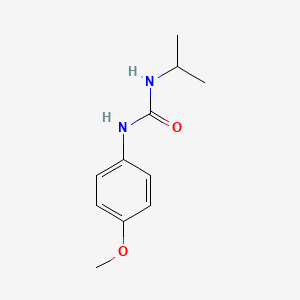

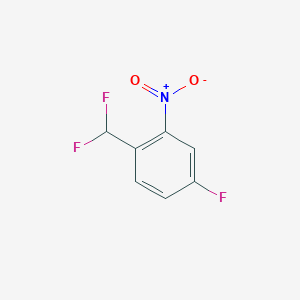

3-(Difluoromethoxy)-2-fluorobenzoic acid is a chemical compound with the molecular formula C8H6F2O3 . It has a molecular weight of 188.13 . It is a solid substance and is stored in a dry environment at a temperature between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F2O3/c9-8(10)13-6-3-1-2-5(4-6)7(11)12/h1-4,8H, (H,11,12) .Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in a dry environment at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- 3-(difluoromethoxy)-2-fluorobenzoic acid, as a derivative of difluoromethoxyarenes, can be synthesized using fluoroform as a difluorocarbene source. This process involves converting phenols to their difluoromethoxy derivatives, highlighting the chemical versatility and potential applications in synthetic organic chemistry (Thomoson & Dolbier, 2013).

Environmental and Biodegradation Studies

- Studies on fluorobenzoate biodegradation by certain microorganisms, like Sphingomonas sp., provide insights into environmental processes. This research helps understand the biodegradation pathways of fluorinated compounds and their impact on ecosystems (Boersma et al., 2004).

Material Science and MOF Applications

- In material science, 2-fluorobenzoic acid, a related compound, is used to synthesize rare-earth metal-organic frameworks (MOFs). These MOFs show potential in gas adsorption and separation, highlighting the role of fluorinated compounds in advanced material applications (Vizuet et al., 2021).

Magnetic Properties in Coordination Polymers

- Research on azido-copper coordination polymers using fluorobenzoic acid derivatives demonstrates how these compounds can influence the magnetic properties and structures of such polymers. This has implications for the development of new materials with specific magnetic properties (Liu et al., 2017).

Conformational Analysis in Chemistry

- Studies on aminofluorobenzoic acids, which are structurally related to this compound, help understand the impact of fluorination on molecular conformation and interactions. Such insights are crucial in designing molecules with specific properties and behaviors (Silla et al., 2013).

Fluorination in Organic Synthesis

- The synthesis of fluorinated compounds, including those related to this compound, is a key area in organic chemistry. These compounds are valuable in developing pharmaceuticals and agrochemicals due to their unique properties (Furuya et al., 2009).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

The primary target of 3-(difluoromethoxy)-2-fluorobenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .

Mode of Action

The compound interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are involved in the EMT process . It also increases the expression of E-cadherin, a protein that helps cells stick together, maintaining the structure and integrity of the tissue . Furthermore, it significantly reduces the phosphorylation levels of Smad2/3, proteins that are part of the TGF-β1 signaling pathway .

Biochemical Pathways

The compound affects the TGF-β1/Smad pathway, which plays a significant role in the pathogenesis of pulmonary fibrosis . By inhibiting the phosphorylation of Smad2/3 proteins, it disrupts the formation of the Smad complex, which is essential for the regulation of gene expression and the triggering of the EMT process in epithelial cells .

Pharmacokinetics

The compound’s effects on pulmonary fibrosis suggest that it can reach the lungs and exert its action effectively .

Result of Action

The compound’s action results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This leads to improvements in lung function, reductions in lung inflammation and fibrosis, reductions in collagen deposition, and reductions in the expression of E-cadherin .

Action Environment

The environment in which the compound acts is primarily the lung tissue, where it interacts with type 2 lung epithelial cells

Biochemische Analyse

Biochemical Properties

3-(Difluoromethoxy)-2-fluorobenzoic acid plays a significant role in biochemical reactions due to its structural features. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in the epithelial-mesenchymal transformation (EMT) process, such as α-SMA, vimentin, and collagen I . The compound also increases the expression of E-cadherin, a protein crucial for cell-cell adhesion . These interactions suggest that this compound may modulate cellular processes by affecting the expression and activity of key biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in A549 cells, the compound inhibits the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway . This inhibition leads to reduced EMT and decreased extracellular matrix deposition, highlighting the compound’s potential in regulating cellular processes related to fibrosis and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the phosphorylation of Smad2/3 proteins, preventing their complex formation with Smad4 and subsequent translocation to the nucleus . This inhibition disrupts the TGF-β1-induced EMT process, thereby reducing the expression of fibrosis-related genes . Additionally, the compound’s interaction with E-cadherin suggests a role in maintaining epithelial integrity and preventing cellular transformation .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been observed to maintain its inhibitory effects on EMT and fibrosis in both in vitro and in vivo models

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, the compound effectively reduces fibrosis and inflammation without causing significant adverse effects . At higher doses, there may be potential toxic effects, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and toxicity profiles need to be carefully evaluated to ensure safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism may influence metabolic flux and metabolite levels, impacting overall cellular function . Understanding these pathways is crucial for elucidating the compound’s pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and efficacy . Studies have shown that the compound is efficiently transported across cellular membranes, ensuring its availability at target sites .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization patterns can provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

3-(difluoromethoxy)-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-6-4(7(12)13)2-1-3-5(6)14-8(10)11/h1-3,8H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFOEWNTYLNQPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6615503.png)